molecular formula C24H20ClFN6O B2743872 1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine CAS No. 1226444-98-9

1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B2743872
CAS No.: 1226444-98-9
M. Wt: 462.91
InChI Key: YOJNDJDFNGHCJX-UHFFFAOYSA-N
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Description

The compound “1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine” is a synthetic organic molecule that features a combination of several functional groups, including a triazole ring, a piperazine ring, and various aromatic substituents. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound “1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine” can undergo various chemical reactions, including:

    Oxidation: The triazole ring and aromatic substituents can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at specific sites, such as the aromatic rings, under appropriate conditions.

    Substitution: The aromatic substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the sites of reactivity within the molecule. For example, oxidation may lead to the formation of quinones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a ligand for various biological targets, such as enzymes or receptors

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Its combination of functional groups may allow it to modulate specific biological pathways, making it a candidate for the development of new drugs.

Industry

In industry, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure may also make it useful in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of “1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine” depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, modulating their activity, and influencing various cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other triazole-containing molecules, piperazine derivatives, and compounds with similar aromatic substituents. Examples include:

  • (1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone
  • (4-(4-fluorophenyl)piperazin-1-yl)methanone
  • Other triazole-piperazine hybrids

Uniqueness

The uniqueness of “1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine” lies in its specific combination of functional groups and aromatic substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[1-(2-chlorophenyl)-5-pyridin-4-yltriazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN6O/c25-20-3-1-2-4-21(20)32-23(17-9-11-27-12-10-17)22(28-29-32)24(33)31-15-13-30(14-16-31)19-7-5-18(26)6-8-19/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJNDJDFNGHCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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